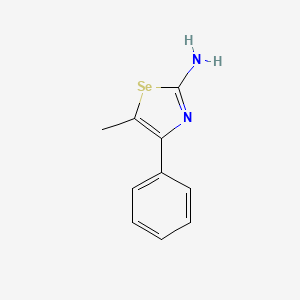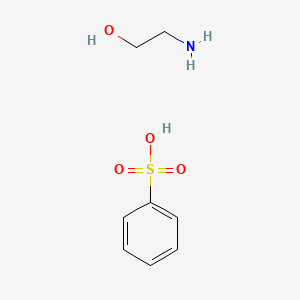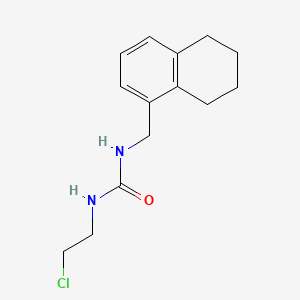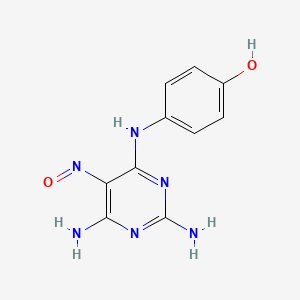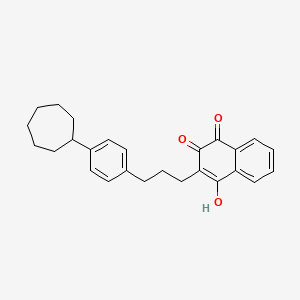
3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 113452 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Applications De Recherche Scientifique
NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .
Mécanisme D'action
The mechanism of action of NSC 113452 involves the inhibition of mitochondrial electron transport in Toxoplasma gondii. This disruption leads to a decrease in ATP production, ultimately causing the death of the parasite . The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex .
Comparaison Avec Des Composés Similaires
NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
- Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)
Propriétés
Numéro CAS |
17089-14-4 |
|---|---|
Formule moléculaire |
C26H28O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2 |
Clé InChI |
AXNYBYBGUREGTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
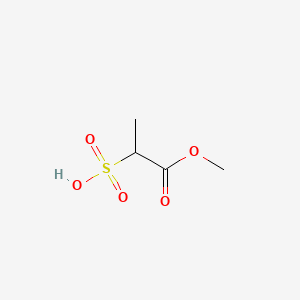

![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

